1-(4-(2-Chloro-6-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one
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Overview
Description
1-(4-(2-Chloro-6-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one is a chemical compound with a complex structure that includes a piperazine ring substituted with a chlorinated methylpyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Chloro-6-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one typically involves the reaction of 2-chloro-6-methylpyrimidine with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-Chloro-6-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
1-(4-(2-Chloro-6-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(2-Chloro-6-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(4-(2-isopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one: Similar structure but with an isopropyl group instead of a methyl group.
4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol: Similar core structure but with an ethanol group instead of an ethanone group.
Uniqueness
1-(4-(2-Chloro-6-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .
Properties
Molecular Formula |
C11H15ClN4O |
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Molecular Weight |
254.71 g/mol |
IUPAC Name |
1-[4-(2-chloro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C11H15ClN4O/c1-8-7-10(14-11(12)13-8)16-5-3-15(4-6-16)9(2)17/h7H,3-6H2,1-2H3 |
InChI Key |
BRWYUNBSRIMFBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)N2CCN(CC2)C(=O)C |
Origin of Product |
United States |
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